molecular formula C18H14ClN5O2S B233966 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233966
M. Wt: 399.9 g/mol
InChI Key: PLEARCWEWCUPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide exhibits anti-inflammatory, anticancer, and antimicrobial activities. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments is its potential to exhibit multiple activities, making it a versatile compound for drug development. However, its complex synthesis method and limited availability may pose limitations for its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. One potential direction is to explore its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis method for more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves several steps, including the condensation of 4-chlorophenol with 4-(2-bromoethyl)benzonitrile, followed by the reaction with 4-amino-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then acetylated to obtain the final compound.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for drug development.

properties

Product Name

2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Molecular Formula

C18H14ClN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C18H14ClN5O2S/c19-14-5-7-15(8-6-14)26-10-16(25)20-9-12-1-3-13(4-2-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25)

InChI Key

PLEARCWEWCUPMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3

Origin of Product

United States

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